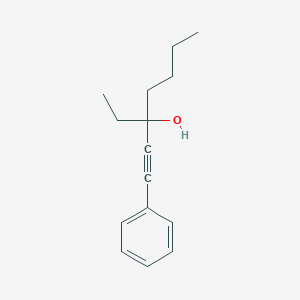

3-Ethyl-1-phenylhept-1-yn-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1-phenylhept-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-3-5-12-15(16,4-2)13-11-14-9-7-6-8-10-14/h6-10,16H,3-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVGYFVSMBKLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C#CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606480 | |

| Record name | 3-Ethyl-1-phenylhept-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-33-0 | |

| Record name | 3-Ethyl-1-phenylhept-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Ethyl-1-phenylhept-1-yn-3-ol

Abstract

This guide provides an in-depth exploration of the synthetic pathway for 3-Ethyl-1-phenylhept-1-yn-3-ol, a tertiary propargylic alcohol. The core of this synthesis is the nucleophilic addition of a metalated phenylacetylide to a ketone, a robust and fundamental carbon-carbon bond-forming reaction in organic chemistry. We will dissect the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss critical parameters for process control and safety. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this specific alkynylation reaction.

Introduction

Propargylic alcohols are a highly valuable class of compounds, serving as versatile synthetic intermediates due to the rich reactivity of the alkyne and hydroxyl functional groups.[1] The target molecule of this guide, this compound (CAS No. 19781-33-0), embodies this structural motif.[2] A retrosynthetic analysis logically disconnects the molecule at the C2-C3 bond, identifying phenylacetylene and 3-heptanone as the primary starting materials. This approach leverages the acidity of the terminal alkyne proton, which, upon removal by a strong base, generates a potent carbon nucleophile—the phenylacetylide ion.[3][4] This ion subsequently attacks the electrophilic carbonyl carbon of 3-heptanone to construct the target tertiary alcohol. This guide will detail the theoretical basis and practical execution of this elegant and efficient synthesis.

Part 1: Mechanistic Principles of the Alkynylation Reaction

The synthesis of this compound is a classic example of an alkynylation reaction, which involves the addition of an acetylide anion to a carbonyl compound.[1][5] The overall transformation can be understood through three critical stages: acetylide formation, nucleophilic attack, and acidic workup.

1.1. Generation of the Phenylacetylide Nucleophile

The hydrogen atom on a terminal alkyne, such as phenylacetylene, is significantly more acidic (pKa ≈ 25) than hydrogens on alkanes or alkenes.[3] This is due to the high s-character of the sp-hybridized carbon orbital, which stabilizes the resulting conjugate base, the acetylide anion. To deprotonate the alkyne, a base stronger than the acetylide anion is required. Common choices include organolithium reagents like n-butyllithium (n-BuLi) or Grignard reagents.[1][6] The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures (-78 °C to 0 °C) to control the exothermic nature of the deprotonation.

RC≡CH + BuLi → RC≡CLi + BuH (where R = Phenyl)

The choice of n-BuLi is often preferred for its clean and rapid reaction to form the lithium acetylide.[1]

1.2. Nucleophilic Addition to the Carbonyl Electrophile

The generated phenylacetylide anion is a powerful carbon nucleophile.[4] It readily attacks the electrophilic carbonyl carbon of 3-heptanone. The carbonyl group's π-bond breaks, and the electrons move to the oxygen atom, forming a lithium alkoxide tetrahedral intermediate. This step is the key carbon-carbon bond-forming event.

1.3. Aqueous Workup and Protonation

The reaction is concluded with an aqueous workup step. The addition of a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid, quenches any remaining organometallic species and protonates the lithium alkoxide intermediate.[1][4] This yields the final product, the tertiary propargylic alcohol this compound. The use of a mild acid like NH₄Cl is crucial to prevent potential side reactions that could occur under strongly acidic conditions with the sensitive tertiary alcohol and alkyne functionalities.

Logical Flow of the Synthesis

Sources

- 1. Alkynylation - Wikipedia [en.wikipedia.org]

- 2. This compound | C15H20O | CID 20382016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]

- 4. transformationtutoring.com [transformationtutoring.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Guide to the IUPAC Nomenclature of C15H20O Propargyl Alcohols: A Case Study

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the fields of chemical research and pharmaceutical development, the unambiguous identification of molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a specific name corresponds to a single, unique structure. This guide provides an in-depth exploration of the IUPAC nomenclature system as applied to complex multifunctional molecules, specifically focusing on a representative propargyl alcohol with the molecular formula C15H20O. The term "propargyl alcohol" refers to a molecule containing a hydroxyl group (-OH) adjacent to a carbon-carbon triple bond.[1][2] Given that a molecular formula like C15H20O can describe a vast number of structural isomers, this whitepaper will deconstruct the naming process using a plausible candidate, 1-(4-hexylphenyl)prop-2-yn-1-ol , to illustrate the principles of functional group priority, parent chain selection, and substituent naming in a logical, step-by-step manner.

Part 1: Foundational Principles of IUPAC Nomenclature for Multifunctional Compounds

The IUPAC system for naming organic compounds is built on a hierarchical set of rules designed to handle molecular complexity. When a molecule contains multiple functional groups, as is common in drug candidates and advanced materials, these rules prevent ambiguity. The core principle is the concept of functional group priority .

1.1 The Hierarchy of Functional Groups

IUPAC establishes a priority order for common functional groups. The group with the highest priority determines the parent name of the molecule and its suffix.[3][4] For the molecule under consideration, the relevant functional groups are the alcohol (-OH) and the alkyne (-C≡C-). According to IUPAC rules, the alcohol group has higher priority than the alkyne.[5][6]

The general workflow for naming a multifunctional compound is visualized below.

Caption: IUPAC Naming Workflow for Multifunctional Compounds.

1.2 Key Nomenclature Steps:

-

Identify the Principal Functional Group: This group dictates the suffix of the IUPAC name (e.g., '-ol' for alcohols, '-oic acid' for carboxylic acids).[7] All other functional groups are treated as substituents and are indicated by prefixes (e.g., 'hydroxy-' for an -OH group when it is not the principal group).

-

Determine the Parent Chain: The parent chain is the longest continuous carbon chain that contains the principal functional group.[8] For cyclic systems, the ring is typically the parent structure.

-

Number the Parent Chain: The chain is numbered to assign the lowest possible number (locant) to the principal functional group.[9] If there is a tie, the numbering should give the lowest locants to multiple bonds (alkenes, then alkynes), and finally to substituents.[5]

-

Name Substituents: All groups attached to the parent chain that are not part of the parent name are named as prefixes.

-

Assemble the Name: The full name is constructed by listing the substituents alphabetically (preceded by their locants), followed by the parent chain name (with a locant for the principal functional group), and the suffix.[10]

Part 2: Systematic Nomenclature of 1-(4-Hexylphenyl)prop-2-yn-1-ol

We will now apply these foundational principles to our representative C15H20O isomer, 1-(4-hexylphenyl)prop-2-yn-1-ol .

Caption: Structure and Numbering of 1-(4-hexylphenyl)prop-2-yn-1-ol.

Step 1: Identification of Functional Groups

First, we identify all functional groups within the molecule:

-

Hydroxyl group (-OH): An alcohol.

-

Alkyne group (-C≡CH): A terminal alkyne.

-

Phenyl group (C6H5-): An aromatic ring.

Step 2: Determination of the Principal Functional Group

Consulting the IUPAC priority rules, the alcohol functional group outranks the alkyne.[5] Therefore, the molecule will be named as an alcohol, and its name will end with the suffix -ol .

Step 3: Identification and Numbering of the Parent Chain

The parent chain must be the longest continuous carbon chain that includes the carbon atom attached to the principal functional group (the hydroxyl group).

-

The longest such chain contains three carbon atoms: the carbon bonded to the -OH and the two carbons of the alkyne.

-

This three-carbon chain defines the parent name as a derivative of propane.

-

Since it contains an alkyne, the parent name is modified from "propanol" to propynol .

-

Numbering begins at the end of the chain that gives the carbon bearing the -OH group the lowest possible locant. In this case, the carbon attached to the -OH is assigned C1 .

-

The triple bond is located between C2 and C3.

-

Therefore, the full name for the parent chain is prop-2-yn-1-ol .[6]

Step 4: Identification and Naming of Substituents

With the parent chain identified, we now name the group attached to it.

-

A single substituent is attached at the C1 position of the prop-2-yn-1-ol parent chain.

-

This substituent is a phenyl ring which is itself substituted. When a benzene ring is a substituent, it is called a phenyl group.[10][11]

-

The phenyl ring is attached to a six-carbon alkyl chain, a hexyl group.

-

To specify the location of the hexyl group on the phenyl ring, the ring's carbons are numbered starting with 1' at the point of attachment to the parent chain. The hexyl group is located at the C4' position.

-

Thus, the substituent is named (4-hexylphenyl) . The parentheses are used to avoid ambiguity, clearly indicating that the entire substituted phenyl group is the substituent at C1 of the parent chain.

Step 5: Assembling the Full IUPAC Name

Finally, the components are assembled according to IUPAC rules: (substituent locant)-(substituent name)(parent name).

-

Substituent: (4-hexylphenyl)

-

Substituent Locant: 1-

-

Parent Name: prop-2-yn-1-ol

Combining these parts gives the complete, unambiguous IUPAC name: 1-(4-hexylphenyl)prop-2-yn-1-ol .

Part 3: Structural Validation and Data Summary

In a research and development setting, a proposed name and structure must be validated through analytical techniques. The self-validating nature of a correctly assigned structure lies in its ability to be confirmed by empirical data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the structure by showing distinct signals for the terminal alkyne proton, the methine proton (the CH-OH), the hydroxyl proton, the aromatic protons (showing a characteristic pattern for 1,4-disubstitution), and the various methylene and methyl protons of the hexyl chain. ¹³C NMR would verify the presence of the correct number and type of carbon atoms (alkyne, aromatic, aliphatic, and the alcohol-bearing carbon).

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula C15H20O by providing a highly accurate mass measurement. Fragmentation patterns could further support the proposed connectivity of the phenyl ring, propynol chain, and hexyl group.

Table 1: Summary of IUPAC Nomenclature Rules Applied

| Rule Category | Application to 1-(4-hexylphenyl)prop-2-yn-1-ol | Authoritative Source |

|---|---|---|

| Principal Group | The alcohol (-OH) is higher priority than the alkyne (-C≡C-), dictating the '-ol' suffix. | [3][5] |

| Parent Chain | The longest chain containing the -OH group is the 3-carbon propynyl system. | [7][8] |

| Numbering | The chain is numbered to give the -OH group the lowest locant (C1). | [6][9] |

| Substituent Naming | The C6H5- ring is a 'phenyl' substituent. The C6H13 chain is a 'hexyl' substituent. | [11][12] |

| Final Assembly | Substituents are listed as prefixes. The complete name is 1-(4-hexylphenyl)prop-2-yn-1-ol. |[10] |

Table 2: Structural Components of the C15H20O Isomer

| Component | Molecular Formula | Role in Structure |

|---|---|---|

| Phenyl Ring (disubstituted) | C6H4 | Core aromatic scaffold |

| Hexyl Group | C6H13 | Alkyl substituent on the phenyl ring |

| Propynol Side-Chain | C3H3O | Parent chain containing the principal functional group |

| Total | C15H20O | Final Molecular Formula |

References

-

Naming Aromatic Compounds | Systems & Examples. Study.com. [Link]

-

PROPARGYL ALCOHOL (PROPYNOL). Ataman Kimya. [Link]

-

How to Name a Compound with Multiple Functional Groups. Chemistry Steps. [Link]

-

Propargyl alcohol. NIST WebBook. [Link]

-

IUPAC ( 5 Easy Steps To Name Multifunctional Aliphatic Compound). YouTube. [Link]

-

Propargyl alcohol. Wikipedia. [Link]

-

Naming Aromatic Compounds. Chemistry Steps. [Link]

-

Naming aromatic compounds. Chemguide. [Link]

-

10.2: Naming Aromatic Compounds. Chemistry LibreTexts. [Link]

-

15.1 Naming Aromatic Compounds. Organic Chemistry | OpenStax. [Link]

-

Propargyl alcohol | C3H4O. PubChem. [Link]

-

How to name organic compounds using the IUPAC rules. UCLA. [Link]

-

2.4: IUPAC Naming of Organic Compounds with Functional Groups. Chemistry LibreTexts. [Link]

-

Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]

-

Nomenclature of Alkynes. Chemistry LibreTexts. [Link]

-

Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems. Chemistry Steps. [Link]

-

Naming multiple functional group organic compounds / IUPAC rules!. YouTube. [Link]

-

4.3 IUPAC naming and formulae | Organic molecules. Siyavula. [Link]

Sources

- 1. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 2. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 8. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems [chemistrysteps.com]

- 9. IUPAC Rules [chem.uiuc.edu]

- 10. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. 15.1 Naming Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. Naming Aromatic Compounds | Systems & Examples | Study.com [study.com]

An In-depth Technical Guide to 3-Ethyl-1-phenylhept-1-yn-3-ol (CAS: 19781-33-0)

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

3-Ethyl-1-phenylhept-1-yn-3-ol is a tertiary propargylic alcohol characterized by the presence of a phenyl group attached to a terminal alkyne, and ethyl and butyl groups at the carbinol center. Its unique structural features, combining a rigid alkynyl scaffold with a chiral tertiary alcohol, make it a molecule of significant interest in synthetic organic chemistry and potentially in the field of medicinal chemistry. Propargylic alcohols are versatile synthetic intermediates and have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] This guide provides a detailed technical overview of this compound, encompassing its chemical properties, synthesis, characterization, and a discussion of its potential, yet underexplored, applications in drug discovery.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 19781-33-0 | [2] |

| Molecular Formula | C₁₅H₂₀O | [2] |

| Molecular Weight | 216.32 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCCCC(CC)(C#CC1=CC=CC=C1)O | [2] |

| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid | General knowledge |

Spectroscopic Data:

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the range of δ 7.2-7.5 ppm). The aliphatic protons of the ethyl and butyl groups would appear in the upfield region (δ 0.8-2.0 ppm). A characteristic signal for the hydroxyl proton would also be present, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR (Predicted): The carbon NMR spectrum would display signals for the alkynyl carbons (typically δ 80-90 ppm), the carbinol carbon (around δ 70-80 ppm), and the aromatic carbons (δ 120-140 ppm). The aliphatic carbons of the ethyl and butyl chains would resonate in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹). A sharp, weak to medium absorption for the C≡C triple bond stretch is expected around 2200-2260 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 216. Subsequent fragmentation would likely involve the loss of water, ethyl, or butyl groups.

Synthesis of this compound

The synthesis of tertiary propargylic alcohols such as this compound is most commonly achieved through the nucleophilic addition of a metal acetylide to a ketone. The two primary and highly effective methods are the Grignard reaction and the use of lithium acetylides.

Method 1: Grignard Reaction

This approach involves the reaction of a phenylacetylenic Grignard reagent with 3-pentanone. The causality behind this choice is the high nucleophilicity of the Grignard reagent towards the electrophilic carbonyl carbon of the ketone, leading to the formation of the desired tertiary alcohol.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Detailed Protocol:

-

Preparation of Phenylacetylenic Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous tetrahydrofuran (THF) to the magnesium turnings to form ethylmagnesium bromide. After the formation of the Grignard reagent is complete, cool the solution in an ice bath and slowly add a solution of phenylacetylene in anhydrous THF. The acidic proton of the terminal alkyne reacts with the Grignard reagent to form the phenylacetylenic Grignard reagent and ethane gas.[3]

-

Reaction with 3-Pentanone: To the freshly prepared phenylacetylenic Grignard reagent, slowly add a solution of 3-pentanone in anhydrous THF via the dropping funnel, while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Quenching and Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. This step protonates the magnesium alkoxide intermediate to form the final alcohol product and precipitates magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Method 2: Using Lithium Acetylide

An alternative and often cleaner method involves the use of lithium phenylacetylide, which is generated by reacting phenylacetylene with a strong base like n-butyllithium (n-BuLi). This organolithium reagent is also a potent nucleophile that readily adds to ketones.

Synthesis Pathway:

Caption: Synthesis of this compound using lithium phenylacetylide.

Detailed Protocol:

-

Formation of Lithium Phenylacetylide: To a solution of phenylacetylene in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of n-butyllithium in hexanes. Stir the mixture at this temperature for 30-60 minutes.[4]

-

Addition of 3-Pentanone: To the cold solution of lithium phenylacetylide, add a solution of 3-pentanone in anhydrous THF dropwise. Maintain the temperature at -78 °C during the addition.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the desired product.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the structural motifs present in the molecule are found in compounds with known pharmacological properties. This section explores the potential applications based on the broader class of propargylic alcohols.

Anticancer Activity:

Numerous studies have demonstrated the cytotoxic effects of propargylic alcohols against various cancer cell lines. The presence of the alkyne functionality is believed to play a role in their mechanism of action, which can involve the inhibition of key enzymes or the induction of apoptosis. For instance, certain propargylic alcohols have shown anti-tumor activities against human colon, breast, and liver cancer cell lines in vitro.[5] The phenyl group in this compound may enhance its interaction with biological targets through hydrophobic and π-π stacking interactions.

Antimicrobial Properties:

The propargyl functional group is present in some natural and synthetic compounds with antimicrobial activity. It is plausible that this compound and its derivatives could exhibit antibacterial or antifungal properties. Further screening against a panel of pathogenic microorganisms would be necessary to validate this potential. Some studies have shown that tertiary alcohols can exhibit good to excellent antimicrobial activities.[6]

Central Nervous System (CNS) Activity:

The lipophilic nature of this compound suggests it may have the ability to cross the blood-brain barrier. Various small molecules containing phenyl and alcohol moieties have been shown to interact with CNS targets. Therefore, this compound could be a starting point for the development of novel CNS-active agents, although extensive research is required to explore this possibility.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicological data is not available, it should be treated as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a readily accessible tertiary propargylic alcohol with potential for further exploration in synthetic and medicinal chemistry. The synthetic routes outlined in this guide, primarily through Grignard or lithium acetylide addition to 3-pentanone, are robust and high-yielding. While the biological profile of this specific compound remains to be elucidated, the known activities of related propargylic alcohols suggest that it could serve as a valuable scaffold for the development of new therapeutic agents. Further research into its pharmacological and toxicological properties is warranted to fully understand its potential in drug discovery and development.

References

-

Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry. (2024, December 10). ChemnPedia. [Link]

-

Lewis Acid‐Catalyzed Tandem Annulation of Propargylic Alcohols with 2‐Allylphenols and Their Anti‐tumor Activities. (2025, October 8). ResearchGate. [Link]

-

Table of Contents. The Royal Society of Chemistry. [Link]

-

This compound. PubChem. [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Chemistry LibreTexts. [Link]

-

Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel alkyl/aryl Substituted Tertiary Alcohols. (2011, December 14). PubMed. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). ACS Publications. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

Sources

Preparation of Tertiary Propargylic Alcohols from Phenylacetylene: A Synthesis and Strategy Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary propargylic alcohols are pivotal structural motifs in organic synthesis, serving as versatile precursors for a wide array of complex molecules, including heterocycles, carbocycles, and pharmacologically active compounds.[1][2] Their synthesis, particularly from readily available starting materials like phenylacetylene, is a cornerstone transformation in medicinal and process chemistry. This guide provides an in-depth exploration of the core synthetic strategies for preparing tertiary propargylic alcohols, focusing on the nucleophilic addition of phenylacetylene-derived organometallic reagents to ketones. We will dissect the causality behind experimental choices, present field-proven protocols, and offer insights into optimizing these critical reactions for applications in drug development and beyond.

Strategic Overview: The Alkynylation of Ketones

The most direct and widely employed strategy for synthesizing tertiary propargylic alcohols is the C-C bond-forming reaction between a ketone and a metal acetylide derived from a terminal alkyne.[3] In the context of our topic, this involves the deprotonation of phenylacetylene to form a potent phenylacetylide nucleophile, which subsequently attacks the electrophilic carbonyl carbon of a ketone.

The overall transformation can be generalized as follows:

Caption: Mechanism of organometallic addition to a ketone.

Causality in Experimental Design

-

Choice of Reagent (Grignard vs. Organolithium):

-

Grignard Reagents (PhC≡CMgBr): Prepared by reacting phenylacetylene with a simple Grignard reagent like ethylmagnesium bromide. They are highly effective but can sometimes be sluggish with sterically hindered ketones. In such cases, side reactions like enolization of the ketone or reduction can occur. [4] * Organolithium Reagents (PhC≡CLi): Typically generated by deprotonating phenylacetylene with a strong base like n-butyllithium (n-BuLi). [3]They are generally more reactive than Grignard reagents, leading to faster reactions and often better yields with hindered ketones, but they are also less selective and more basic, which can be problematic with sensitive functional groups. [5]

-

-

Solvent Selection: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are mandatory. Their primary role is to solvate the organometallic species (the Schlenk equilibrium for Grignards), preventing aggregation and maintaining its nucleophilicity. The absence of protic sources (like water or alcohols) is critical, as these would instantly quench the organometallic reagent. [6]

-

Temperature Control: Reactions are typically initiated at low temperatures (e.g., 0 °C or -78 °C) for several reasons:

-

To control the exothermic addition reaction.

-

To minimize side reactions, such as the enolization of the ketone substrate by the basic organometallic reagent.

-

To ensure selectivity, especially in complex molecules.

-

Field-Proven Protocol: Grignard-Mediated Synthesis

This protocol describes the synthesis of 2-phenyl-4-phenylbut-3-yn-2-ol from phenylacetylene and acetophenone.

Materials:

-

Magnesium turnings

-

Iodine (one crystal)

-

Bromoethane

-

Anhydrous Tetrahydrofuran (THF)

-

Phenylacetylene

-

Acetophenone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes, Ethyl Acetate (for chromatography)

Procedure:

-

Grignard Reagent Preparation (Ethylmagnesium Bromide):

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

-

Add a single crystal of iodine to activate the magnesium surface.

-

Add anhydrous THF, followed by the dropwise addition of bromoethane (1.1 eq). The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. Maintain a gentle reflux until all the magnesium is consumed. Cool the resulting grey solution to room temperature.

-

-

Phenylacetylide Formation:

-

Cool the freshly prepared ethylmagnesium bromide solution to 0 °C.

-

Slowly add a solution of phenylacetylene (1.0 eq) in anhydrous THF dropwise. Vigorous gas evolution (ethane) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phenylmagnesium bromide acetylide.

-

-

Addition to Ketone:

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the acetophenone is consumed.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the pure tertiary propargylic alcohol. [7]

-

Modern Approaches: Catalytic and Asymmetric Synthesis

While stoichiometric methods are reliable, modern synthesis trends favor catalytic approaches for improved efficiency, atom economy, and the potential for enantioselectivity.

Base-Catalyzed Alkynylation

A simple and effective method involves using a strong, non-nucleophilic base to catalyze the addition of the alkyne to the ketone. Potassium tert-butoxide (t-BuOK) has been shown to promote this reaction efficiently, often under solvent-free conditions. [8]This approach avoids the need to prepare a separate organometallic reagent, simplifying the experimental procedure.

Asymmetric Catalytic Alkynylation

For applications in drug development, controlling the stereochemistry at the newly formed chiral center is paramount. This is achieved through asymmetric catalysis, where a chiral catalyst or ligand directs the nucleophilic attack to one face of the ketone, producing an excess of one enantiomer.

A prominent strategy involves the use of a zinc(II) salt, such as Zn(OTf)₂, in combination with a chiral ligand, often an amino alcohol like N-methylephedrine. [9]* The terminal alkyne, zinc salt, and a base (like Et₃N) form a chiral zinc acetylide complex in situ.

-

This chiral complex then adds enantioselectively to the ketone, yielding an optically active tertiary propargylic alcohol. [10] The development of such methods is a vibrant area of research, with other catalytic systems based on copper and other transition metals also showing significant promise for producing enantioenriched propargylic alcohols. [11][12]

Comparative Analysis of Synthetic Methods

| Feature | Stoichiometric Grignard/Lithium | Base-Catalyzed (t-BuOK) | Asymmetric Catalytic (Zn-based) |

| Reagent Stoichiometry | >1.0 equivalent of organometallic | Catalytic amount of base | Catalytic amounts of metal and ligand |

| Generality & Scope | Very broad; works for most ketones | Good for arylacetylenes; may be limited with aliphatic alkynes | Broad, but optimization is often substrate-dependent |

| Operational Simplicity | Moderate; requires reagent preparation | High; often solvent-free | Moderate to High; requires careful control |

| Stereocontrol | None (produces racemate) | None (produces racemate) | High enantioselectivity possible |

| Key Advantage | Reliability and predictability | Simplicity, cost-effectiveness | Access to chiral, enantioenriched products |

| Key Disadvantage | Poor atom economy; waste generation | Limited to certain substrate classes | Higher cost of chiral ligands/catalysts |

Purification and Characterization

Post-reaction workup is critical for isolating a pure product.

-

Quenching: The reaction must be carefully quenched to neutralize the reactive species and protonate the alkoxide. Saturated aqueous NH₄Cl is ideal as it is acidic enough to protonate the alkoxide but not so acidic as to cause potential side reactions with the tertiary alcohol product (e.g., elimination).

-

Purification: Silica gel column chromatography is the most common method for purifying tertiary propargylic alcohols. The polarity of the eluent system (typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate) must be optimized to separate the product from unreacted starting materials and any byproducts. Distillation can also be an option for thermally stable, lower-boiling point alcohols. [13]* Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The synthesis of tertiary propargylic alcohols from phenylacetylene is a fundamental transformation with significant implications for advanced organic synthesis and drug discovery. While classic stoichiometric organometallic additions provide a reliable and versatile route, modern catalytic methods offer improvements in efficiency and provide crucial access to enantiomerically pure compounds. The choice of methodology ultimately depends on the specific target molecule, scale, cost considerations, and stereochemical requirements. A thorough understanding of the underlying mechanisms and experimental parameters, as outlined in this guide, is essential for any researcher aiming to successfully leverage these powerful synthetic tools.

References

- Organic Chemistry Frontiers. (n.d.). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. RSC Publishing.

- Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation).

- ResearchGate. (n.d.). Ways of making enantioenriched tertiary propargylic alcohols.

- Doraghi, F., et al. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Advanced Synthesis & Catalysis, 365(18).

- ACS Publications. (n.d.). Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center. Organic Letters.

- ResearchGate. (n.d.). List of tertiary propargylic alcohols 1 and electron-rich arenes 2 employed in the study.

- National Institutes of Health. (n.d.). Asymmetric Synthesis of Tertiary Benzylic Alcohols. PMC.

- Thieme Connect. (n.d.). Enantioselective Synthesis of Tertiary Propargylic Boronic Esters.

- ResearchGate. (n.d.). Visible-Light-Mediated Deacylated Alkynylation of Unstrained Ketone. Request PDF.

- ResearchGate. (n.d.). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Request PDF.

- Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Thieme.

- ChemRxiv. (n.d.). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids.

- Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.

- Chemistry LibreTexts. (2019). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones.

- Chen, S., et al. (2012). Efficient solvent-free synthesis of tertiary propargylic alcohols from arylacetylenes and ketones promoted by tert-BuOK. Research on Chemical Intermediates, 39(6), 2391-2399.

- R Discovery. (n.d.). Application of Hydroxy Propargylic Alcohols in Organic Synthesis.

- Organic Chemistry Frontiers. (n.d.). Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. RSC Publishing.

- ResearchGate. (2024). ORGANIC CHEMISTRY.

- Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.

- YouTube. (2019). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes.

- Wikipedia. (n.d.). Alkynylation.

- ACS Publications. (n.d.). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. The Journal of Organic Chemistry.

- Royal Society of Chemistry. (n.d.). Synthesis of primary propargylic alcohols from terminal alkyne and paraformaldehyde catalyzed by Copper(I) Iodide. RSC Advances.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Wikipedia. (n.d.). Phenylacetylene.

- PubMed. (2019). Kinetic Resolution of Tertiary Propargylic Alcohols by Enantioselective Cu-H-Catalyzed Si-O Coupling.

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

- Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Ketone).

- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.

- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).

- ResearchGate. (n.d.). Cu−H‐catalyzed kinetic resolution of tertiary propargylic alcohols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alkynylation - Wikipedia [en.wikipedia.org]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Grignard Reaction (RMgX + Ketone) [commonorganicchemistry.com]

- 8. Efficient solvent-free synthesis of tertiary propargylic alcohols from arylacetylenes and ketones promoted by tert-BuOK [ouci.dntb.gov.ua]

- 9. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic Resolution of Tertiary Propargylic Alcohols by Enantioselective Cu-H-Catalyzed Si-O Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-1-phenylhept-1-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-1-phenylhept-1-yn-3-ol is a tertiary propargyl alcohol characterized by a phenyl-substituted alkyne and a hydroxyl group attached to a chiral quaternary carbon. This unique structural arrangement imparts a distinct reactivity profile, making it and its analogs valuable intermediates in organic synthesis and of considerable interest in the field of medicinal chemistry. Propargyl alcohols, as a class of compounds, are versatile building blocks due to the presence of both the hydroxyl and alkyne functionalities.[1][2][3] This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characterization, key chemical transformations, and potential applications in drug discovery.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₅H₂₀O and a molecular weight of 216.32 g/mol . Its structure features a central carbon atom bonded to an ethyl group, a butyl group, a hydroxyl group, and a phenylethynyl group. The presence of this stereocenter means the molecule can exist as a pair of enantiomers.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 19781-33-0 | PubChem |

| Molecular Formula | C₁₅H₂₀O | PubChem |

| Molecular Weight | 216.32 g/mol | PubChem |

| Canonical SMILES | CCCCC(CC)(C#CC1=CC=CC=C1)O | PubChem |

| InChI Key | MIVGYFVSMBKLHD-UHFFFAOYSA-N | PubChem |

Synthesis of this compound

The most direct and common method for the synthesis of tertiary propargyl alcohols like this compound is the nucleophilic addition of a metalated alkyne to a ketone.[4] In this case, the reaction involves the addition of a phenylacetylide anion to heptan-3-one.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a general procedure for the synthesis of this compound using a Grignard reagent, a common and effective method for this transformation.[5][6][7][8][9]

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phenylacetylene

-

Heptan-3-one

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Phenylacetylide Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of ethyl bromide in anhydrous diethyl ether to initiate the formation of the Grignard reagent. Once the reaction begins (indicated by bubbling and the disappearance of the iodine color), add a solution of phenylacetylene in anhydrous diethyl ether dropwise to the Grignard reagent. The phenylacetylene will react with the ethylmagnesium bromide to form the phenylacetylide Grignard reagent and ethane gas.

-

Reaction with Ketone: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of heptan-3-one in anhydrous diethyl ether dropwise from the dropping funnel with constant stirring.

-

Reaction Quenching and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Caption: Synthesis workflow for this compound via Grignard reaction.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the ethyl and butyl chains, and a singlet for the hydroxyl proton. The chemical shifts and coupling patterns will be consistent with the proposed structure.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton.[10][11][12][13] The two carbons of the alkyne will appear in the range of δ 80-90 ppm. The quaternary carbon bearing the hydroxyl group will be observed around δ 70-80 ppm. The aromatic carbons will resonate in the δ 120-140 ppm region, and the aliphatic carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of its functional groups.[14][15][16][17][18]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | ~3600-3200 | Strong, Broad |

| C≡C (alkyne) | ~2260-2100 | Weak to Medium |

| C-H (sp-hybridized) | ~3300 | Strong, Sharp (if terminal) |

| C-H (aromatic) | ~3100-3000 | Medium |

| C-H (aliphatic) | ~3000-2850 | Strong |

| C=C (aromatic) | ~1600, ~1475 | Medium |

| C-O (alcohol) | ~1260-1000 | Strong |

Mass Spectrometry (MS)

The mass spectrum of a tertiary alcohol like this compound may not show a prominent molecular ion peak due to the lability of the tertiary alcohol.[19][20][21][22] Common fragmentation patterns include:

-

Loss of water (M-18): A peak corresponding to the loss of a water molecule from the molecular ion is often observed.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of an ethyl or butyl radical. The most prominent fragmentation is typically the expulsion of the largest radical.

-

Fragmentation of the alkyl chains: Characteristic fragmentation patterns of the ethyl and butyl groups.

Chemical Reactivity

The reactivity of this compound is dominated by the interplay between the hydroxyl group and the alkyne moiety. As a tertiary propargyl alcohol, it is susceptible to acid-catalyzed rearrangements.

Meyer-Schuster and Rupe Rearrangements

Under acidic conditions, tertiary propargyl alcohols can undergo rearrangement to form α,β-unsaturated ketones.[23][24][25][26][27][28][29][30][31] This transformation can proceed through two competing pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement.[2]

-

Meyer-Schuster Rearrangement: This involves a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the α,β-unsaturated ketone.[28]

-

Rupe Rearrangement: This pathway is often competitive with the Meyer-Schuster rearrangement for tertiary alcohols and also yields an α,β-unsaturated ketone.[23][29][30]

The choice of acid catalyst and reaction conditions can influence the product distribution between these two pathways.[28]

Caption: Competing Meyer-Schuster and Rupe rearrangement pathways for tertiary propargyl alcohols.

Potential Applications in Drug Development

Propargyl alcohols are recognized as important synthons in medicinal chemistry and drug discovery.[1][2][3][32][33] The alkyne functionality can be utilized for various coupling reactions, such as the Sonogashira coupling and "click" chemistry, to construct more complex molecular architectures. The hydroxyl group can be a key site for hydrogen bonding interactions with biological targets or can be further functionalized.

While specific biological activity for this compound is not extensively documented in publicly available literature, the propargyl alcohol motif is present in a number of biologically active compounds. It is important to note that some propargyl alcohols have been shown to exhibit cytotoxicity, which is thought to be mediated by their metabolic activation to reactive aldehydes.[34][35][36][37] Therefore, any potential therapeutic application of this compound or its derivatives would require careful toxicological evaluation.

Conclusion

This compound is a fascinating molecule with a rich and varied chemical profile. Its synthesis is readily achievable through established organometallic procedures, and its structure can be unequivocally confirmed by modern spectroscopic methods. The characteristic acid-catalyzed rearrangements of this tertiary propargyl alcohol highlight its potential as a precursor to other valuable chemical entities. While its direct application in drug development remains to be fully explored, the structural motifs present in this compound are of significant interest to medicinal chemists. Further research into the biological activity and toxicological profile of this compound and its derivatives is warranted to unlock its full potential.

References

- Kotani, S., Kukita, K., Tanaka, K., Ichibakase, T., & Nakajima, M. (2014). Enantioselective Addition of Phenylacetylene to Aromatic Ketones Catalyzed by a Chiral Lithium Binaphtholate. Journal of Organic Chemistry, 79(11), 4817–4825.

-

Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. [Link]

-

Slideshare. Rupe Rearrgment. [Link]

-

ResearchGate. Methods for Meyer‐Schuster rearrangement. [Link]

-

National Institutes of Health. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. [Link]

-

Organic & Biomolecular Chemistry. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. [Link]

-

Rawsource. (2024, April 1). What is Propargyl Alcohol? - Chemical name, structure, synthesis. [Link]

-

Organic Reactions. The Meyer–Schuster Rearrangement. [Link]

-

PubMed. Cytochrome P450 2E1 metabolically activates propargyl alcohol: propiolaldehyde-induced hepatocyte cytotoxicity. [Link]

-

Sinobio Chemistry. (2024, February 5). What Is Propargyl Alcohol?. [Link]

-

MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

PubChem. Propargyl alcohol. [Link]

-

Organic Chemistry Frontiers. Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. [Link]

-

OUCI. Efficient solvent-free synthesis of tertiary propargylic alcohols from arylacetylenes and ketones promoted by tert-BuOK. [Link]

-

Organic Chemistry Frontiers. Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. [Link]

-

SynArchive. Meyer-Schuster Rearrangement. [Link]

-

National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

Wikipedia. Meyer–Schuster rearrangement. [Link]

-

University of Puget Sound. IR handout. [Link]

-

Organic Syntheses. Procedure. [Link]

-

SynArchive. Rupe Rearrangement. [Link]

-

YouTube. Rupe Rearrangement. [Link]

-

ResearchGate. ¹³C-NMR spectra of propargylic alcohol, n-BuNH2 with and without CuI/[P4444][Im] catalyst. [Link]

-

Millersville University. CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. [Link]

-

University of California, Irvine. 25. The Grignard Reaction. [Link]

-

Chemistry LibreTexts. (Experiment) 7: The Grignard Reaction. [Link]

-

YouTube. MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT. [Link]

-

University of Wisconsin-River Falls. Grignard Reaction. [Link]

-

National Center for Biotechnology Information. Propargyl Alcohol: Acute Exposure Guideline Levels. [Link]

-

Organic Chemistry Frontiers. Recent advances in the direct transformation of propargylic alcohols to allenes. [Link]

-

ResearchGate. Infrared spectra of propargyl alcohol dimers in helium nanodroplets. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Institute of Standards and Technology. Propargyl alcohol. [Link]

-

ResearchGate. IR spectra for propargyl alcohol embedded in helium nanodroplets. [Link]

-

ResearchGate. Propargyl alcohols as a good tool for a wide variety of heterocycles. [Link]

-

Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

YouTube. Mass Spectrometry of Alcohols. [Link]

-

University of Calgary. 13C NMR of 1-Propanol. [Link]

-

ResearchGate. Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

Whitman College. GCMS Section 6.10. [Link]

-

Organic Chemistry Frontiers. Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. [Link]

-

ResearchGate. List of tertiary propargylic alcohols 1 and electron-rich arenes 2.... [Link]

Sources

- 1. rawsource.com [rawsource.com]

- 2. nbinno.com [nbinno.com]

- 3. rawsource.com [rawsource.com]

- 4. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Propargyl alcohol(107-19-7) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. www1.udel.edu [www1.udel.edu]

- 15. Propargyl alcohol(107-19-7) IR Spectrum [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Propargyl alcohol [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. GCMS Section 6.10 [people.whitman.edu]

- 23. Rupe Rearrgment | PPTX [slideshare.net]

- 24. researchgate.net [researchgate.net]

- 25. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]

- 26. organicreactions.org [organicreactions.org]

- 27. synarchive.com [synarchive.com]

- 28. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 29. synarchive.com [synarchive.com]

- 30. m.youtube.com [m.youtube.com]

- 31. youtube.com [youtube.com]

- 32. What Is Propargyl Alcohol? - Sinobio Chemistry [sinobiochemistry.com]

- 33. researchgate.net [researchgate.net]

- 34. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Cytochrome P450 2E1 metabolically activates propargyl alcohol: propiolaldehyde-induced hepatocyte cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. Propargyl Alcohol: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure of 3-Ethyl-1-phenylhept-1-yn-3-ol

This guide provides a comprehensive examination of the molecular structure of 3-Ethyl-1-phenylhept-1-yn-3-ol, a tertiary propargylic alcohol. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its synthesis, characterization, and the logic underpinning the elucidation of its complex three-dimensional architecture. Our approach integrates foundational chemical principles with advanced spectroscopic techniques, reflecting a methodology where each step serves to validate the next.

Introduction and Strategic Importance

This compound belongs to the class of propargylic alcohols, organic compounds featuring a hydroxyl group adjacent to a carbon-carbon triple bond.[1][2] This structural motif is a cornerstone in synthetic chemistry, serving as a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and novel materials.[3][4] The tertiary nature of the alcohol in this specific molecule, combined with the rigidity of the phenyl-alkyne fragment, imparts unique steric and electronic properties that are of significant interest in medicinal chemistry and materials science.

The unambiguous determination of its molecular structure is paramount for understanding its reactivity, potential biological activity, and for ensuring reproducibility in its applications. This guide will detail a robust workflow for its synthesis and structural verification.

Synthesis: A Mechanistic Approach to Construction

The most reliable and direct method for constructing this compound is the Grignard reaction. This classic carbon-carbon bond-forming reaction is selected for its high efficiency and specificity in creating the desired tertiary alcohol.[5] The strategy involves the nucleophilic addition of a phenylacetylide anion to a ketone.

Causality of Experimental Design:

-

Nucleophile Generation: Phenylacetylene is the source of the phenylalkynyl moiety. Its terminal alkyne proton is sufficiently acidic (pKa ≈ 25) to be deprotonated by a strong base like a Grignard reagent (e.g., ethylmagnesium bromide). This in-situ formation of the phenylacetylide Grignard reagent creates a potent carbon nucleophile.[6][7]

-

Electrophile Selection: The carbon framework is completed using heptan-3-one (butyl ethyl ketone). The carbonyl carbon of this ketone is the electrophilic site for the nucleophilic attack by the phenylacetylide anion. The choice of heptan-3-one directly leads to the final product having a butyl and an ethyl group attached to the carbinol center.

-

Solvent Choice: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its ability to solvate the magnesium cation of the Grignard reagent enhances the nucleophilicity of the carbanion and maintains a homogeneous reaction mixture, which is crucial for optimal yield.[7]

The overall reaction mechanism is illustrated below.

Caption: Grignard synthesis of the target molecule.

Experimental Protocol: Synthesis

Materials: Phenylacetylene, Magnesium turnings, Bromoethane, Heptan-3-one, Anhydrous Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH₄Cl), Diethyl ether, Anhydrous Magnesium Sulfate (MgSO₄).

Procedure:

-

Grignard Reagent Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings to the flask. Add a solution of bromoethane in anhydrous THF dropwise via the dropping funnel to initiate the reaction. Once the reaction begins (slight bubbling and heat evolution), add the remaining bromoethane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of ethylmagnesium bromide.

-

Phenylacetylide Formation: Cool the Grignard reagent to 0 °C. Add a solution of phenylacetylene in anhydrous THF dropwise. A vigorous evolution of ethane gas will be observed. Stir the mixture for 1 hour at room temperature after the addition is complete.

-

Addition of Ketone: Cool the resulting phenylacetylide solution to 0 °C. Add a solution of heptan-3-one in anhydrous THF dropwise.

-

Reaction and Quenching: After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours until TLC analysis indicates the consumption of the starting ketone. Cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Workup and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Structural Elucidation via Spectroscopy

The purified compound is subjected to a suite of spectroscopic analyses to confirm its molecular structure. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, leaves no ambiguity as to the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Analysis (Predicted):

-

Aromatic Protons (C₆H₅): Expected to appear as a multiplet in the range of δ 7.2-7.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, typically between δ 1.5-2.5 ppm. Its chemical shift is concentration-dependent and it can be exchanged with D₂O.

-

Butyl Chain Protons (-CH₂CH₂CH₂CH₃): Four distinct signals. The α-CH₂ group (adjacent to the carbinol carbon) will be a triplet around δ 1.6-1.8 ppm. The subsequent two CH₂ groups will be multiplets between δ 1.3-1.5 ppm. The terminal CH₃ will be a triplet around δ 0.9 ppm.

-

Ethyl Chain Protons (-CH₂CH₃): The CH₂ group will appear as a quartet around δ 1.7-1.9 ppm due to coupling with the adjacent methyl group. The CH₃ group will be a triplet around δ 1.0 ppm.

¹³C NMR Analysis (Predicted):

-

Alkynyl Carbons (-C≡C-): Two quaternary signals expected between δ 80-95 ppm.[8]

-

Aromatic Carbons (C₆H₅): Four signals expected between δ 120-140 ppm, including the ipso-carbon directly attached to the alkyne.[8]

-

Carbinol Carbon (-C-OH): A key signal expected around δ 70-75 ppm.

-

Alkyl Carbons: Signals for the four carbons of the butyl chain and the two carbons of the ethyl chain will appear in the upfield region (δ 10-50 ppm).

| Spectroscopic Data Summary | |

| Technique | Expected Key Signals / Values |

| ¹H NMR | δ 7.2-7.5 (m, 5H, Ar-H), δ ~1.9 (s, 1H, -OH), δ 1.7-1.9 (q, 2H, -CH₂CH₃), δ 1.6-1.8 (t, 2H, -CH₂-C₃H₇), δ 0.9-1.5 (m, 7H, alkyl), δ ~1.0 (t, 3H, -CH₂CH₃) |

| ¹³C NMR | δ 120-140 (Ar-C), δ 80-95 (C≡C), δ 70-75 (C-OH), δ 10-50 (Alkyl-C) |

| IR (cm⁻¹) | 3600-3300 (br, O-H), 3100-3000 (sp² C-H), 3000-2850 (sp³ C-H), ~2230 (C≡C), 1600, 1490 (C=C, aromatic) |

| Mass Spec (m/z) | 216 [M]⁺, 187 [M-C₂H₅]⁺, 159 [M-C₄H₉]⁺ |

Note: Predicted values are based on typical chemical shifts and fragmentation patterns for similar structures.[8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Interpretation of Key Peaks:

-

O-H Stretch: A strong, broad absorption band in the region of 3600-3300 cm⁻¹ is definitive for the presence of the hydroxyl group.[8]

-

C-H Stretches: Aromatic (sp² C-H) stretches appear just above 3000 cm⁻¹, while aliphatic (sp³ C-H) stretches are found just below 3000 cm⁻¹.

-

C≡C Stretch: The carbon-carbon triple bond stretch is expected as a weak to medium intensity band around 2230 cm⁻¹. Its intensity is often reduced in symmetrical or pseudo-symmetrical internal alkynes.[9]

-

Aromatic C=C Stretches: Sharp peaks around 1600 cm⁻¹ and 1490 cm⁻¹ confirm the presence of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its structure.

Analysis of Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z value corresponding to the molecular weight of the compound (C₁₅H₂₀O), which is 216.32 g/mol .[8]

-

Alpha-Cleavage: Alcohols readily undergo cleavage of the C-C bond adjacent to the oxygen atom. The most likely fragmentation is the loss of the butyl radical (•C₄H₉) or the ethyl radical (•C₂H₅), leading to stable resonance-stabilized cations.

-

Loss of ethyl group ([M-29]⁺): A significant peak at m/z 187.

-

Loss of butyl group ([M-57]⁺): A significant peak at m/z 159.

-

The collective data from these three independent spectroscopic methods provide a self-validating system for the confirmation of the molecular structure of this compound.

Integrated Workflow for Structural Verification

The logical flow from synthesis to final structural confirmation is a critical aspect of scientific integrity.

Caption: Workflow for synthesis and structural verification.

Conclusion

The molecular structure of this compound is definitively established through a logical and synergistic combination of targeted organic synthesis and rigorous spectroscopic analysis. The Grignard reaction provides an efficient route to the molecule, while NMR, IR, and MS techniques offer an orthogonal and self-validating dataset that confirms the connectivity, functional groups, and molecular weight. This comprehensive approach ensures the high fidelity of the compound's structural assignment, a prerequisite for its reliable use in research and development.

References

- Vertex AI Search. (2024). Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Allen Institute for AI. (n.d.). The reaction of phenylacetylene with one equivalent of methyl magnesium bromide followed by reaction with benzaldehyde provides. [Link]

-

Yorimitsu, H., Tang, J., Okada, K., Shinokubo, H., & Oshima, K. (1998). Manganese-catalyzed Phenylation of Acetylenic Compounds with a Phenyl Grignard Reagent. Chemistry Letters, 27(1), 3-4. [Link]

-

Yorimitsu, H., Tang, J., Okada, K., Shinokubo, H., & Oshima, K. (1998). Manganese-catalyzed Phenylation of Acetylenic Compounds with a Phenyl Grignard Reagent. Chemistry Letters. [Link]

-

National Center for Biotechnology Information. (n.d.). Propargyl alcohol. PubChem. [Link]

-

Wikipedia. (n.d.). Propargyl alcohol. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. [Link]

-

Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. [Link]

-

Kumpinš, V., Luginina, J., Turks, M., & Imperio, D. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. In Carbohydrate Chemistry. CRC Press. [Link]

-

Pällin, V., & Tuulmets, A. (n.d.). GRIGNARD REACTION WITH ACETYLENE IN THF. ResearchGate. [Link]

-

Tykwinski, R. R., et al. (2004). Chiral Propargyl Alcohols via the Enantioselective Addition of Terminal Di- and Triynes to Aldehydes. The Journal of Organic Chemistry. [Link]

-

Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 3-ethyl-. NIST WebBook. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

SpectraBase. (n.d.). 3-Ethyl-1-phenyl-1-pentyn-3-ol. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Ethyl-1-heptyn-3-ol. PubChem. [Link]

-

Chemistry Steps. (n.d.). Alkynes to Alcohols. [Link]

-

Chinese Chemical Society. (n.d.). Constructing Tertiary Alcohols with Vicinal Stereocenters. CCS Chemistry. [Link]

-

ResearchGate. (n.d.). Enzymatic Synthesis of Tertiary Alcohols. [Link]

-

National Center for Biotechnology Information. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. PMC. [Link]

Sources

- 1. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis [tengerchemical.com]

- 2. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. The reaction of phenylacetylene with one equivalent of methyl magnesium bromide followed by reaction with benzaldehyde provides [allen.in]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C15H20O | CID 20382016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

The Propargyl Alcohol Motif: A Keystone in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Application of Substituted Propargyl Alcohols

Abstract

Substituted propargyl alcohols, organic compounds featuring a hydroxyl group adjacent to a carbon-carbon triple bond, represent a cornerstone of modern synthetic chemistry. Their unique electronic properties and versatile reactivity have established them as indispensable building blocks in the synthesis of complex molecules, ranging from natural products to life-saving pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical evolution of substituted propargyl alcohols, detailing the progression of synthetic methodologies from classical organometallic additions to sophisticated catalytic enantioselective transformations. We will explore the causality behind these advancements, offering insights into the experimental choices that have shaped the field. Furthermore, this guide will delve into the practical applications of these motifs, with a particular focus on their role in drug development, and provide detailed protocols for their synthesis and characterization.

A Historical Perspective: From Discovery to a Central Role in Synthesis

The journey of propargyl alcohols began in 1872 with the first reported synthesis of the parent compound, prop-2-yn-1-ol, by Henry.[1] This seminal work laid the foundation for the exploration of this versatile class of molecules. Early synthetic efforts were largely centered around the addition of acetylenic nucleophiles to carbonyl compounds.

A significant leap forward came with the work of the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s. The Favorskii reaction , involving the base-catalyzed reaction of an alkyne with a carbonyl compound, provided a more general and accessible route to propargyl alcohols.[2][3] This method, while groundbreaking, often required harsh conditions and strong bases, limiting its applicability to more sensitive substrates.

Another pivotal development was the advent of Grignard reagents . The addition of organomagnesium halides to aldehydes and ketones offered a powerful and versatile method for the formation of carbon-carbon bonds, including the synthesis of propargyl alcohols.[4] However, the high basicity and nucleophilicity of Grignard reagents also presented limitations, such as incompatibility with acidic functional groups and the potential for side reactions.[5][6]

The mid-20th century witnessed a paradigm shift with the pioneering work of Walter Reppe in acetylene chemistry. Reppe chemistry , which involved the use of high-pressure acetylene and metal acetylide catalysts, opened up new avenues for the large-scale industrial synthesis of acetylenic compounds, including propargyl alcohol as a byproduct in the synthesis of but-2-yne-1,4-diol from acetylene and formaldehyde.[7][8]

The latter half of the 20th century and the dawn of the 21st century have been characterized by the pursuit of more efficient, selective, and environmentally benign synthetic methods. This has led to the development of a vast array of catalytic systems for the synthesis of substituted propargyl alcohols, with a particular emphasis on enantioselective transformations to access chiral molecules of pharmaceutical importance.

The Evolution of Synthetic Methodologies: A Journey of Innovation

The synthesis of substituted propargyl alcohols has evolved from stoichiometric reactions under harsh conditions to highly efficient and selective catalytic processes. This progression reflects the continuous drive for greater control over chemical transformations.

Classical Approaches: The Foundation

The Favorskii reaction remains a fundamental method for the synthesis of propargyl alcohols. It proceeds via the in-situ formation of a metal acetylide, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.[2]

Reaction Mechanism:

Caption: Mechanism of the Favorskii Reaction.

Experimental Protocol: Synthesis of a Tertiary Propargyl Alcohol via the Favorskii Reaction [9]

-

Reaction Setup: In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser is charged with a superbasic system of KOH, ethanol, water, and DMSO.

-

Acetylene Purge: Acetylene gas is bubbled through the reaction mixture at a controlled rate.

-

Substrate Addition: The alkyl aryl ketone is added dropwise to the reaction mixture at 10-15°C.

-

Reaction Monitoring: The reaction is stirred for approximately 2 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the tertiary propargyl alcohol.

The Grignard reaction provides a highly versatile route to a wide range of substituted propargyl alcohols. The reaction involves the nucleophilic addition of an organomagnesium halide to an aldehyde or ketone.

Reaction Mechanism:

Caption: Mechanism of the Grignard Reaction.

Experimental Protocol: Synthesis of a Propargyl Alcohol using Ethynylmagnesium Bromide [10]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-